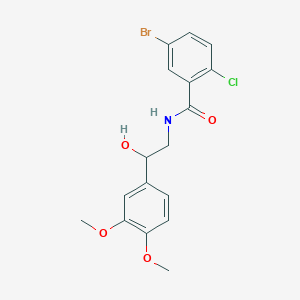

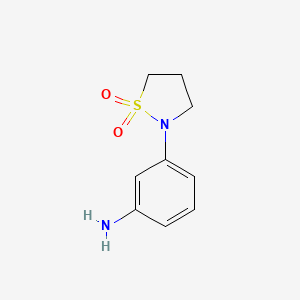

![molecular formula C16H18N2O3 B2827152 methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate CAS No. 4868-78-4](/img/structure/B2827152.png)

methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

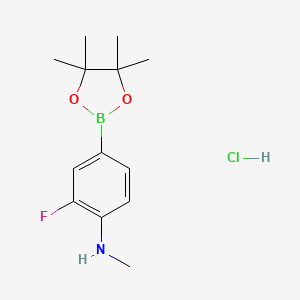

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be found in a variety of essential natural products and pharmaceuticals . Pyrrolidine is a cyclic amine, and its derivatives are found in many pharmaceuticals and natural products. The compound you mentioned seems to be a complex one that contains both these structures.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrrolidine is a simple cyclic amine with a five-membered ring .Chemical Reactions Analysis

Indole and pyrrolidine moieties can undergo a variety of chemical reactions. For instance, indoles can undergo electrophilic substitution reactions . Pyrrolidines can participate in reactions such as ring-opening or deprotonation depending on the conditions .Scientific Research Applications

Anti-Inflammatory Properties

The compound’s structural resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests potential anti-inflammatory effects . Researchers have explored its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis. Investigating its anti-inflammatory properties could lead to novel therapeutic strategies.

Antiviral Activity

Naproxen, a component of this compound, has been studied for its antiviral potential. Combining naproxen with other drugs has shown promise in treating influenza A (H3N2) infection and reducing mortality . Ongoing trials even suggest that naproxen might mitigate severe respiratory outcomes associated with COVID-19 . Further research could explore the antiviral properties of this hybrid molecule.

Neuromodulation and Behavior

Tryptamine, another component, is a biogenic amine found in plants, animals, and microorganisms. It shares structural features with neuromodulators and psychedelic derivatives like serotonin and melatonin . Investigating the compound’s impact on central nervous system processes—such as sleep, cognition, memory, and behavior—could yield valuable insights.

Tubulin Polymerization Inhibition

Indole derivatives have been associated with tubulin polymerization inhibition. Considering this, the compound’s potential impact on microtubule dynamics and cell division warrants exploration . Such research could contribute to cancer therapy or other conditions involving abnormal cell proliferation.

Molecular Docking Studies

Substituted indoles have been studied for their binding affinity to long RSH proteins, particularly alarmone synthetases like Rel Mtb from Mycobacterium tuberculosis . Investigating how this compound interacts with relevant proteins could shed light on its biological effects.

Antitubercular Activity

Derivatives containing both indole and pyrazol/triazol moieties have been evaluated for antitubercular activity . Exploring the compound’s effectiveness against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG) could provide valuable data for tuberculosis treatment.

Mechanism of Action

Target of Action

Methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate, also known as methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, is a derivative of indole . Indole derivatives are known to have a broad spectrum of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have various biological effects, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name |

methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-21-16(20)12-8-15(19)18(10-12)7-6-11-9-17-14-5-3-2-4-13(11)14/h2-5,9,12,17H,6-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVJCSWYTDPBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

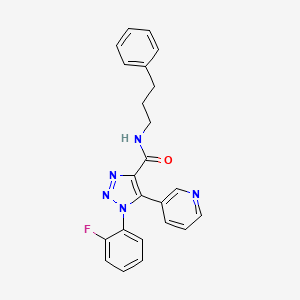

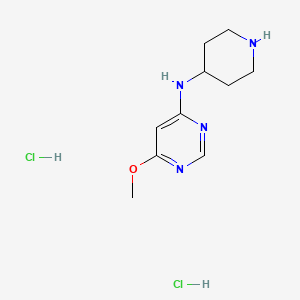

![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2827069.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)